molecular formula C11H10N2O4 B8444901 5-(2-Acetamidophenyl)oxazolidine-2,4-dione

5-(2-Acetamidophenyl)oxazolidine-2,4-dione

Cat. No.: B8444901
M. Wt: 234.21 g/mol
InChI Key: NQRAFAJRALBNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Acetamidophenyl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C11H10N2O4 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O4

Molecular Weight

234.21 g/mol

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-5-yl)phenyl]acetamide

InChI

InChI=1S/C11H10N2O4/c1-6(14)12-8-5-3-2-4-7(8)9-10(15)13-11(16)17-9/h2-5,9H,1H3,(H,12,14)(H,13,15,16)

InChI Key

NQRAFAJRALBNII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2C(=O)NC(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-(2-Aminophenyl)oxazolidine-2,4-dione hydrochloride (1 g., 4.37 mmoles) was taken into 15 ml. of glacial acetic acid. Sodium acetate (358 mg., 4.37 mmoles) was added and then, in a dropwise manner, acetic anhydride (449 mg., 0.41 ml., 4.37 mmoles). The reaction mixture was stirred at room temperature for 16 hours, poured into 50 ml. of water and extracted with three portions of ethyl acetate. The combined extracts were washed with two portions of water and then one of brine, dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo solids (0.72 g.). Recrystallization from ethyl acetate gave purified 5-(2-acetamidophenyl)oxazolidine-2,4-dione in two crops [0.26 g., m.p. 197°-198° C.; m/e 234].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
358 mg
Type
reactant
Reaction Step Two
Quantity
0.41 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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